molecular formula C10H20N2O3 B12953826 tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate

tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate

Cat. No.: B12953826
M. Wt: 216.28 g/mol
InChI Key: AEEDNTYVDBGMCS-UHFFFAOYSA-N
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Description

tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxypyrrolidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a hydroxypyrrolidine derivative. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the hydroxypyrrolidine under basic conditions to form the desired carbamate product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in enzymatic assays. It can also be used to investigate the effects of carbamate derivatives on biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor for certain enzymes and has been studied for its potential use in treating neurodegenerative diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity and affect various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate is unique due to the presence of the hydroxypyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and other molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxypyrrolidin-2-yl)methyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)

InChI Key

AEEDNTYVDBGMCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)O

Origin of Product

United States

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